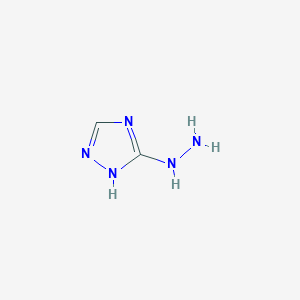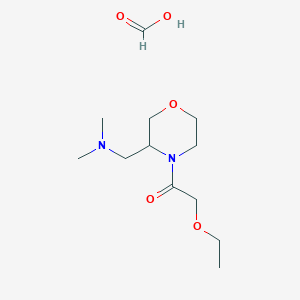
4-Formyl-2-methylbenzoic acid
Vue d'ensemble
Description
4-Formyl-2-methylbenzoic acid is an organic compound with the molecular formula C₉H₈O₃. It is characterized by a formyl group (-CHO) and a methyl group (-CH₃) attached to a benzoic acid core.
Mécanisme D'action
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species interacts with the compound, leading to changes in its structure and properties .
Biochemical Pathways
Benzylic compounds are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence multiple biochemical pathways, leading to downstream effects.
Action Environment
The action, efficacy, and stability of 4-Formyl-2-methylbenzoic acid can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and more.
Analyse Biochimique
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution . These reactions often involve interactions with enzymes and other biomolecules .
Molecular Mechanism
It is known that benzoic acid derivatives can undergo reactions at the benzylic position, which involves the removal of a hydrogen atom to form a resonance-stabilized radical . This process could potentially influence the activity of biomolecules and alter gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzoic acid using formylating agents such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Carboxy-2-methylbenzoic acid.
Reduction: 4-Hydroxymethyl-2-methylbenzoic acid.
Substitution: 4-Halo-2-methylbenzoic acid.
Applications De Recherche Scientifique
4-Formyl-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments
Comparaison Avec Des Composés Similaires
4-Formylbenzoic acid: Similar structure but lacks the methyl group.
2-Methylbenzoic acid: Similar structure but lacks the formyl group.
4-Methylbenzoic acid: Similar structure but lacks the formyl group and has the methyl group at a different position.
Uniqueness: 4-Formyl-2-methylbenzoic acid is unique due to the presence of both a formyl and a methyl group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
IUPAC Name |
4-formyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOOOJFKXTXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503470-23-3 | |
| Record name | 4-formyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)


![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925174.png)



